molecular formula C9H7BrN2S B6322153 5-(3-Bromophenyl)thiazol-2-amine CAS No. 959986-17-5

5-(3-Bromophenyl)thiazol-2-amine

Cat. No.: B6322153
CAS No.: 959986-17-5
M. Wt: 255.14 g/mol
InChI Key: ZBUNAYPJPKAVDZ-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a bromophenyl group at the 5-position and an amino group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

Target of Action

5-(3-Bromophenyl)thiazol-2-amine is a derivative of the thiazole group of compounds . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . The primary targets of these compounds are often enzymes or receptors that play crucial roles in various biological pathways .

Mode of Action

For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can affect a wide range of biochemical pathways. For example, some thiazole compounds have been found to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis . These compounds may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability and its ability to reach its targets within the body.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its ability to be absorbed and distributed within the body . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)thiazol-2-amine typically involves the Hantzsch thiazole synthesis method. This method includes the cyclization of α-haloketones with thiourea. For instance, 3-bromoacetophenone can be reacted with thiourea under acidic conditions to yield the desired thiazole derivative .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of silica-supported catalysts has been reported to enhance the efficiency of the reaction, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromophenyl)thiazol-2-amine undergoes various chemical reactions, including:

    Electrophilic Substitution: The bromophenyl group can participate in electrophilic substitution reactions, allowing for further functionalization.

    Nucleophilic Substitution: The amino group at the 2-position can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can be further explored for their biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromophenyl)-thiazol-2-amine
  • 2-Aminothiazole
  • 5-(2-Substituted-1,3-thiazol-5-yl)-2-alkoxybenzamides

Uniqueness

5-(3-Bromophenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to similar compounds, it has shown higher efficacy in certain antimicrobial and anticancer assays .

Properties

IUPAC Name

5-(3-bromophenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2S/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNAYPJPKAVDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301180
Record name 5-(3-Bromophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959986-17-5
Record name 5-(3-Bromophenyl)-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959986-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Bromophenyl)-2-thiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(3-Bromophenyl)thiazol-2-amine
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